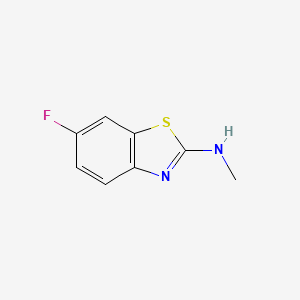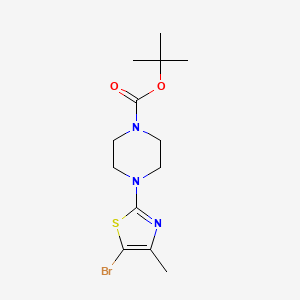
4,6-Difluoropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoropyrimidine-5-carbonitrile is a fluorinated pyrimidine derivative characterized by the presence of two fluorine atoms at the 4th and 6th positions and a cyano group at the 5th position of the pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoropyrimidine-5-carbonitrile typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. For instance, the synthesis might begin with the preparation of 4,6-dichloropyrimidine, followed by its fluorination using potassium fluoride. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in solvents like DMSO or acetonitrile.
Cyclization: Catalysts like Lewis acids or bases under controlled temperature conditions.
Major Products:
Substituted Pyrimidines: Products where the fluorine atoms are replaced by other functional groups.
Heterocyclic Compounds: More complex structures formed through cyclization reactions.
Scientific Research Applications
4,6-Difluoropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of antiviral and anticancer agents. Its derivatives have shown activity against various biological targets, including enzymes and receptors.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: Employed in the development of agrochemicals and materials science for the synthesis of novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 4,6-Difluoropyrimidine-5-carbonitrile and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as tyrosine kinase inhibitors, blocking the ATP binding site of the enzyme and preventing its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-Difluoropyrimidine-5-carbonitrile.
4,6-Dibromopyrimidine: Another halogenated pyrimidine with similar reactivity but different physical properties.
2,4-Difluoropyrimidine: A compound with fluorine atoms at different positions, leading to different chemical behavior.
Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms and the cyano group, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C5HF2N3 |
|---|---|
Molecular Weight |
141.08 g/mol |
IUPAC Name |
4,6-difluoropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5HF2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H |
InChI Key |
KOXFPKGXQVRRMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)F)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
![dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13477882.png)

![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![7-Imino-7lambda6-thia-1-azaspiro[4.4]nonan-7-one dihydrochloride](/img/structure/B13477894.png)
![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)

![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)

![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)
![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)


